molecular formula C8H7ClO B3042472 (S)-3-chlorostyrene oxide CAS No. 62600-71-9

(S)-3-chlorostyrene oxide

Cat. No.: B3042472
CAS No.: 62600-71-9
M. Wt: 154.59 g/mol
InChI Key: YVMKRPGFBQGEBF-QMMMGPOBSA-N
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Description

(S)-3-chlorostyrene oxide is a chiral epoxide compound with the molecular formula C8H7ClO It is characterized by the presence of a chlorine atom attached to the third carbon of the styrene oxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-chlorostyrene oxide can be synthesized through several methods. One common approach involves the epoxidation of (S)-3-chlorostyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic processes. One method involves the use of titanium silicate catalysts in the presence of hydrogen peroxide as the oxidizing agent. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-chlorostyrene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-chlorostyrene oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (S)-3-chlorostyrene oxide involves its ability to react with nucleophiles due to the strained epoxide ring. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids. The pathways involved in these reactions can lead to significant biological effects, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Styrene oxide: Lacks the chlorine substituent, resulting in different reactivity and applications.

    ®-3-chlorostyrene oxide: The enantiomer of (S)-3-chlorostyrene oxide, with different stereochemical properties.

    Epichlorohydrin: Another chlorinated epoxide, but with a different structure and reactivity.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKRPGFBQGEBF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335382
Record name (R)-(+)-3-Chlorostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62600-71-9
Record name (R)-(+)-3-Chlorostyrene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
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20 mL
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100 mL
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7.03 g
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132 mL
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0.126 g
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brine
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250 mL
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350 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 42.0 g. of 57% sodium hydride dispersed in oil and 700 ml. of dimethyl sulfoxide is stirred at 70°-75° C. for one to one and one-half hours. The solution is diluted with 700 ml. of dry tetrahydrofuran and cooled to 0° C., under nitrogen. A 200 g. (1.0 mole) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5° C. The mixture is stirred for 15 minutes and then a solution of 70.4 g. (0.50 mole) of m-chlorobenzaldehyde in 300 ml. of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dried and evaporated in vacuo to leave m-chlorostyrene oxide.
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Synthesis routes and methods III

Procedure details

To a solution of m-chlorostyrene (5.70 g, 41.0 mmol) and acetic acid (2.33 mL, 40.9 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (8.02 g, 45.0 mmol) in three portions. The reaction was allowed to warm to R.T. After 4 hours, 2N NaOH (60 ml) was added and the reaction was allowed to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 6.20 g of a slightly tinted oil which was used without further purification.
Quantity
5.7 g
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reactant
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2.33 mL
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reactant
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8.02 g
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reactant
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33 mL
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78 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (R)-3-Chlorostyrene oxide considered an important intermediate in pharmaceutical synthesis?

A: (R)-3-Chlorostyrene oxide is a crucial chiral precursor in the synthesis of various pharmaceutical compounds. Specifically, it serves as a key intermediate in producing several β3-adrenergic receptor agonists. [, ] These agonists exhibit promising anti-obesity and antidiabetic properties, making (R)-3-Chlorostyrene oxide highly relevant for developing novel therapeutics in these areas. []

Q2: What are the common synthetic approaches to obtain enantiomerically pure (R)-3-Chlorostyrene oxide?

A2: Several methods have been explored to synthesize optically active (R)-3-Chlorostyrene oxide. Some of the reported methods include:

  • Asymmetric dihydroxylation: This approach involves the asymmetric dihydroxylation of 3-chlorostyrene followed by chemical transformations to yield (R)-3-Chlorostyrene oxide with high enantiomeric excess (ee). []
  • Enzymatic resolution: This technique utilizes enzymes to selectively resolve racemic mixtures of 3-chlorostyrene bromohydrin. Subsequent treatment with a base can then yield enantiomerically pure (R)-3-Chlorostyrene oxide. []
  • Hydrolytic kinetic resolution: This method employs chiral catalysts, such as salen complexes, to kinetically resolve racemic (R)-3-Chlorostyrene oxide, achieving enantiomeric purity. []

Q3: Can you describe a practical and scalable synthesis of (R)-3-Chlorostyrene oxide?

A: A practical synthesis of (R)-3-Chlorostyrene oxide starts with 3-chloroethylbenzene as the starting material. [] While specific details of this synthesis are not provided in the abstract, it suggests a potentially more efficient and scalable approach compared to earlier methods. This route may be more suitable for large-scale production of (R)-3-Chlorostyrene oxide, which is crucial for meeting the demands of pharmaceutical development and manufacturing.

Q4: How is (R)-3-Chlorostyrene oxide quantified in bulk chemicals?

A: Liquid chromatography/mass spectrometry (LC/MS) is a powerful analytical technique used for quantifying (R)-3-Chlorostyrene oxide in bulk chemicals. [] The method typically involves separating (R)-3-Chlorostyrene oxide from other components in the mixture using liquid chromatography, followed by detection and quantification using mass spectrometry. Atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly employed for sensitive detection. This validated method ensures accurate determination of (R)-3-Chlorostyrene oxide content, which is crucial for quality control in pharmaceutical manufacturing.

Q5: What are the challenges in developing a scalable synthetic route for intermediates like (R)-3-Chlorostyrene oxide?

A: Developing a scalable route for synthesizing chiral intermediates like (R)-3-Chlorostyrene oxide often presents several challenges. [] These challenges may include:

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